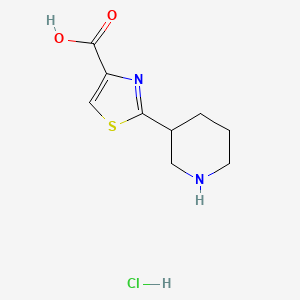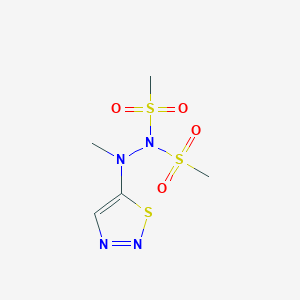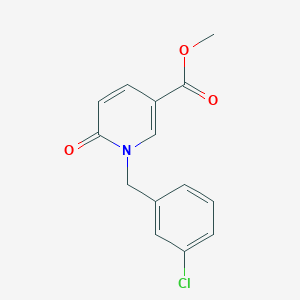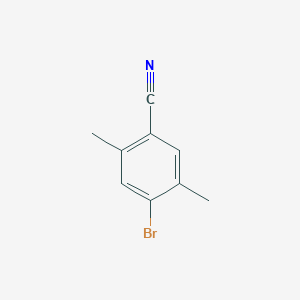![molecular formula C15H11ClN2O B2732850 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 5571-50-6](/img/structure/B2732850.png)
8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound with the molecular formula C15H11ClN2O2 . It is related to a class of compounds known as benzodiazepines, which are widely used in medicine for their sedative and anxiolytic effects .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzodiazepine core, which is a fused benzene and diazepine ring, with various substituents .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Research has led to the development of synthetic methods and the study of chemical properties for compounds structurally related to 8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one. For instance, studies have detailed the stereochemistry and mechanisms involved in the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, emphasizing the importance of understanding conformational changes and the stereochemical outcomes of synthetic reactions (Wang et al., 2001). Additionally, research on the synthesis and spectral properties of variously substituted benzodiazepin-2-ones has provided insights into the structural requirements for potential pharmacological activities, highlighting the role of specific substituents and structural modifications (Cortés et al., 2002).
Pharmacological Potential
The pharmacological potential of related compounds has been a subject of investigation, with studies focusing on the synthesis of derivatives and their interaction with biological targets. For example, research has described a new method for the synthesis of benzodiazepines under mild conditions, leading to high-yield products. This research not only provides a novel synthetic pathway but also explores the compounds' binding modes to the GABAA receptor, indicating their potential for further pharmacological exploration (Massah et al., 2016).
Structural and Mechanistic Studies
Structural and mechanistic studies have been essential in understanding the chemical and pharmacological properties of benzodiazepine derivatives. Investigations into the cyclometallation reactions of platinum(II) derivatives with 1,4-benzodiazepin-2-ones have shed light on the stability of cyclometallated species, providing a foundation for developing metal-based therapeutic agents (Cinellu et al., 1989). Moreover, studies on the synthesis and interaction of benzodiazepine derivatives with benzodiazepine receptors have contributed to a deeper understanding of their potential therapeutic applications, offering insights into their binding affinities and receptor interactions (Baraldi et al., 1985).
Mécanisme D'action
While the specific mechanism of action for “8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Propriétés
IUPAC Name |
8-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMREXZDXVUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732767.png)
![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)
![2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2732771.png)
![6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2732772.png)

![oxan-4-yl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B2732774.png)

![N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2732778.png)

![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)


![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)
